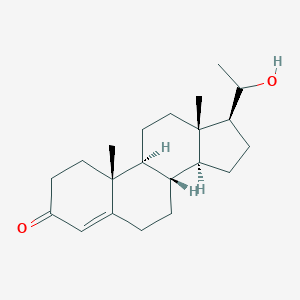

20-Hydroxypregn-4-en-3-one

Description

Structure

3D Structure

Properties

CAS No. |

15114-79-1 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13?,16-,17+,18-,19-,20-,21+/m0/s1 |

InChI Key |

RWBRUCCWZPSBFC-HWSYHKBZSA-N |

SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomeric SMILES |

CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonyms |

20 beta-dihydroprogesterone 20 beta-dihydroprogesterone, (20R)-isomer 20 beta-hydroxypregn-4-en-3-one |

Origin of Product |

United States |

Nomenclature and Stereoisomeric Forms of 20 Hydroxypregn 4 En 3 One

Systematic and Common Nomenclature of 20-Hydroxypregn-4-en-3-one

The systematic name for this compound, following IUPAC guidelines, is (8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one. However, in scientific literature and databases, it is more commonly referred to by a variety of synonyms. The most prevalent of these is 20-dihydroprogesterone.

This nomenclature indicates a pregnane (B1235032) structure with a double bond between carbons 4 and 5 (pregn-4-ene), a ketone group at carbon 3 (-3-one), and a hydroxyl group at carbon 20 (20-Hydroxy-). It is classified as a C21-steroid, a 3-oxo-Delta(4) steroid, and a 20-hydroxy steroid. nih.gov The molecular formula for this compound is C₂₁H₃₂O₂.

Below is a table summarizing the key identifiers for this compound:

| Identifier Type | Identifier |

| Systematic IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Common Synonyms | 20-dihydroprogesterone, 20-hydroxy-4-pregnen-3-one |

| CAS Number | 15114-79-1 |

| PubChem CID | 161109 |

| ChEBI ID | CHEBI:36728 |

| Molecular Formula | C₂₁H₃₂O₂ |

| Molecular Weight | 316.5 g/mol |

Stereochemical Considerations: (20S)-20-Hydroxypregn-4-en-3-one and (20R)-20-Hydroxypregn-4-en-3-one

The chirality of the carbon atom at position 20 results in two distinct stereoisomers: (20S)-20-Hydroxypregn-4-en-3-one and (20R)-20-Hydroxypregn-4-en-3-one. These isomers, while having the same molecular formula and connectivity, differ in the spatial arrangement of the hydroxyl group at C20, leading to different biological and chemical properties.

The (20S) isomer is commonly known as 20α-hydroxyprogesterone (20α-OHP) or 20α-dihydroprogesterone. benthamdirect.comwikipedia.org It is a naturally occurring endogenous progestogen and a metabolite of progesterone (B1679170). wikipedia.org The (20R) isomer is referred to as 20β-hydroxyprogesterone (20β-OHP) or 20β-dihydroprogesterone. nih.govontosight.ai Both are metabolites of progesterone, formed by the action of 20α-hydroxysteroid dehydrogenase and 20β-hydroxysteroid dehydrogenase, respectively. benthamdirect.com

The following table provides a comparison of the two stereoisomers:

| Feature | (20S)-20-Hydroxypregn-4-en-3-one | (20R)-20-Hydroxypregn-4-en-3-one |

| Common Name | 20α-hydroxyprogesterone (20α-OHP) benthamdirect.comwikipedia.org | 20β-hydroxyprogesterone (20β-OHP) nih.govontosight.ai |

| Synonyms | 4-Pregnen-20α-ol-3-one, 20α-Dihydroprogesterone benthamdirect.comnih.gov | 4-Pregnen-20β-ol-3-one, 20β-Dihydroprogesterone ontosight.ai |

| CAS Number | 145-14-2 benthamdirect.comnih.gov | 145-15-3 nih.govontosight.ai |

| Systematic IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one wikipedia.org | (8S,9S,10R,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one nih.gov |

| PubChem CID | 8956 wikipedia.org | 12303531 |

Historical Context of this compound Identification

The discovery and identification of this compound and its stereoisomers are rooted in the mid-20th-century advancements in steroid chemistry. Research during this period, particularly from the 1950s to the 1970s, focused heavily on the metabolites of progesterone. benthamdirect.combenthamdirect.com

A landmark study by Zander and colleagues in 1958 was pivotal in identifying both 20α-hydroxyprogesterone and 20β-hydroxyprogesterone as naturally occurring metabolites of progesterone in human tissues. benthamdirect.comwikipedia.org This research involved the isolation and characterization of these compounds from the adipose tissue of menopausal women who had been administered progesterone. benthamdirect.com

Further research continued to elucidate the presence of these compounds in various biological systems. For instance, a 1963 publication detailed the isolation and identification of 20α-hydroxyprogesterone from the ovarian venous blood of rabbits, confirming its role as a secreted steroid. nih.gov These early studies were fundamental in establishing the existence and biological relevance of the 20-hydroxylated metabolites of progesterone.

Biosynthesis and Endogenous Formation of 20 Hydroxypregn 4 En 3 One

Precursor Substrates in 20-Hydroxypregn-4-en-3-one Biosynthesis

The formation of this compound is dependent on the availability of foundational steroid molecules. The biosynthetic pathway originates from cholesterol and proceeds through several intermediates, with progesterone (B1679170) being the most direct precursor.

Progesterone is the immediate and primary substrate for the synthesis of this compound. drugbank.comresearchgate.net This conversion represents a significant step in progesterone metabolism, effectively transforming progesterone into a less active form, 20α-hydroxyprogesterone. drugbank.comresearchgate.netnih.gov This metabolic inactivation is crucial in regulating the physiological effects of progesterone, particularly in processes such as pregnancy and parturition. drugbank.comnih.gov The direct conversion is a reduction reaction where the keto group at the C20 position of progesterone is reduced to a hydroxyl group. nih.govmdpi.com This reaction is observed in various tissues, including the ovary and myometrium, highlighting its importance in local progesterone withdrawal. nih.govnih.gov

All steroid hormones, including this compound, trace their origin back to cholesterol. nih.govnih.govyoutube.com The process of steroidogenesis begins with the transport of cholesterol into the mitochondria. nih.govnih.gov Inside the inner mitochondrial membrane, the enzyme cytochrome P450 side-chain cleavage (CYP11A1) catalyzes the conversion of cholesterol into pregnenolone (B344588). nih.govnih.gov This initial step is rate-limiting for all steroid synthesis. nih.gov

Following its formation, pregnenolone moves to the endoplasmic reticulum where it is converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.comresearchgate.net Once progesterone is synthesized, it can then serve as the direct precursor for the formation of this compound, thus linking cholesterol metabolism directly to the production of this compound. researchgate.netresearchgate.net Steroidogenic cells can acquire cholesterol from several sources, including de novo synthesis, stores in lipid droplets, or uptake of circulating lipoproteins like LDL and HDL. nih.gov

Key Precursors in this compound Synthesis

| Precursor | Role | Key Conversion Step | Primary Enzyme(s) |

|---|---|---|---|

| Cholesterol | Ultimate upstream precursor for all steroid hormones | Cholesterol → Pregnenolone | Cytochrome P450scc (CYP11A1) |

| Pregnenolone | Intermediate precursor | Pregnenolone → Progesterone | 3β-hydroxysteroid dehydrogenase (3β-HSD) |

| Progesterone | Primary and immediate precursor | Progesterone → this compound | 20α-Hydroxysteroid Dehydrogenase (20α-HSD) |

Enzymatic Pathways in this compound Formation

The synthesis of this compound from progesterone is not a spontaneous reaction but is catalyzed by a specific class of enzymes. These enzymes belong to the hydroxysteroid dehydrogenase family, which plays a pivotal role in the metabolism and regulation of steroid hormones.

The key enzyme responsible for the conversion of progesterone to this compound (specifically 20α-hydroxyprogesterone) is 20α-hydroxysteroid dehydrogenase (20α-HSD). drugbank.comresearchgate.netnih.gov This enzyme catalyzes the reduction of the C20 keto group of progesterone, a critical step in progesterone inactivation. mdpi.comnih.gov The activity of 20α-HSD is a mechanism for functional progesterone withdrawal in tissues like the myometrium at the onset of labor. nih.gov In rodents, the induction of 20α-HSD is linked to the sharp decrease in plasma progesterone levels just before parturition. drugbank.com This enzyme is a member of the larger aldo-keto reductase (AKR) superfamily. drugbank.comresearchgate.net

20α-Hydroxysteroid dehydrogenase is classified under the Enzyme Commission (EC) number 1.1.1.149. mdpi.comexpasy.orgqmul.ac.uk As an oxidoreductase, it catalyzes the NAD(P)+-dependent reaction, converting a 20-oxo-steroid to a 20α-hydroxy-steroid. qmul.ac.ukgenome.jp The systematic name for this enzyme is 20α-hydroxysteroid:NAD(P)+ 20-oxidoreductase. qmul.ac.uk The reaction it catalyzes is reversible and crucial for modulating the levels of active progestins. mdpi.com The catalytic mechanism is characteristic of the AKR superfamily, involving a conserved catalytic tetrad of Tyr, Asp, Lys, and His residues. nih.gov The enzyme binds the steroid substrate and the cofactor NAD(P)H, facilitating the transfer of a hydride ion to the C20 carbonyl group of the steroid, resulting in the formation of the 20α-hydroxyl group. researchgate.net

Enzyme Profile: 20α-Hydroxysteroid Dehydrogenase (20α-HSD)

| Attribute | Description |

|---|---|

| EC Number | 1.1.1.149 expasy.orgqmul.ac.uk |

| Systematic Name | 20α-hydroxysteroid:NAD(P)+ 20-oxidoreductase qmul.ac.uk |

| Reaction Catalyzed | Progesterone + NAD(P)H + H+ ⇌ (20S)-20-Hydroxypregn-4-en-3-one + NAD(P)+ |

| Enzyme Superfamily | Aldo-Keto Reductase (AKR) drugbank.comresearchgate.net |

| Cofactor | NAD(P)H/NAD(P)+ mdpi.comqmul.ac.uk |

| Physiological Role | Inactivation of progesterone, regulation of steroid hormone levels. drugbank.commdpi.com |

The 20α-HSD activity in humans is primarily carried out by members of the aldo-keto reductase (AKR) superfamily, specifically those in the AKR1C subfamily. nih.govnih.gov These enzymes are monomeric, NAD(P)H-dependent oxidoreductases that share a common (α/β)8-barrel structural motif. nih.govnih.gov While several AKR1C enzymes exist, they display overlapping yet distinct substrate specificities. nih.govgenecards.org

AKR1C1: This enzyme is considered the classic human 20α-HSD. drugbank.comnih.govmdpi.com It plays a significant role in progesterone metabolism by converting it to the inactive 20α-hydroxyprogesterone. nih.govmdpi.com Its expression is found in various tissues, including the ovary. drugbank.com

AKR1C2: Also known as type 3 3α-HSD, AKR1C2 primarily exhibits 3-ketosteroid reductase activity. nih.govmdpi.com While it shares high sequence homology with AKR1C1, a key difference in a single amino acid at the active site (V54 in AKR1C2 vs L54 in AKR1C1) confers its primary specificity for 3-keto reduction rather than 20-keto reduction. nih.gov

AKR1C3: This enzyme, also known as type 5 17β-HSD, preferentially acts as a 17-ketosteroid reductase, converting androstenedione (B190577) to testosterone (B1683101). nih.govmdpi.com

Although AKR1C1 is the principal 20α-HSD, in vitro studies have shown that AKR1C isoforms can exhibit non-positional specificity, displaying 3α-, 17β-, and 20α-HSD activities to varying degrees. semanticscholar.org However, in a physiological context, AKR1C1 is the primary enzyme responsible for the 20α-reduction of progesterone. nih.govmdpi.com

Comparison of Human AKR1C Isoforms with 20α-HSD Activity

| Enzyme | Common Name(s) | Primary Activity | Role in this compound Synthesis |

|---|---|---|---|

| AKR1C1 | 20α-HSD, Dihydrodiol dehydrogenase 1 genecards.org | 20-ketosteroid reductase (20α-HSD) nih.govmdpi.com | Primary enzyme catalyzing the conversion of progesterone to 20α-hydroxyprogesterone. drugbank.commdpi.com |

| AKR1C2 | Type 3 3α-HSD, Bile acid-binding protein drugbank.commdpi.com | 3-ketosteroid reductase (3α-HSD) nih.govmdpi.com | Minimal to no significant physiological role; primarily acts on 3-keto steroids. nih.gov |

| AKR1C3 | Type 5 17β-HSD, Prostaglandin (B15479496) F synthase drugbank.comnih.gov | 17-ketosteroid reductase (17β-HSD) nih.govmdpi.com | Minimal to no significant physiological role; primarily acts on 17-keto steroids. nih.gov |

Involvement of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) in this compound Metabolism

The family of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes also plays a role in the metabolism of this compound. These enzymes are a group of oxidoreductases that catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org While their primary role is in the metabolism of androgens and estrogens, certain isoforms have been shown to interact with progestins.

Specifically, some 17β-HSD isoforms can catalyze the conversion of progesterone to this compound. Conversely, other isoforms are capable of converting this compound back to progesterone. wikipedia.org For instance, HSD17B2 is known to catalyze the oxidation of 20α-hydroxyprogesterone to progesterone, thereby acting as a "progestin-activating" enzyme in certain tissues. wikipedia.org This bidirectional activity highlights the complex regulatory network governing the local balance between progesterone and its metabolites.

Tissue-Specific Biosynthesis of this compound

The production of this compound occurs in various steroidogenic tissues throughout the body, with its synthesis being highly regulated and tissue-dependent.

Ovarian Production of this compound

The ovary is a primary site of this compound synthesis, where its production is closely tied to the function and regression of the corpus luteum. oup.comoup.com The enzyme 20α-HSD is highly expressed in the corpus luteum and plays a critical role in luteolysis by converting progesterone into its less active form, 20α-hydroxyprogesterone. nih.govresearchgate.net This process is essential for the termination of the luteal phase of the menstrual cycle and the initiation of parturition. nih.gov

The regulation of ovarian 20α-HSD expression is complex, involving various hormonal signals. For example, prolactin has been shown to suppress the expression of 20α-HSD, thereby maintaining high progesterone levels during pregnancy. oup.com Conversely, prostaglandin F2α (PGF2α), a luteolytic agent, induces the expression of 20α-HSD, leading to a decline in progesterone and the onset of luteal regression. benthamdirect.com Studies in rats have shown that ovarian progesterone levels peak during mid-pregnancy and then decline sharply around day 20, coinciding with a significant increase in 20α-OH-P levels. oup.com

Placental Synthesis of this compound

During pregnancy, the placenta becomes a major source of progesterone and, consequently, this compound. nih.govfrontiersin.org The expression of 20α-HSD has been identified in the placental tissue of various species. nih.govanimbiosci.org In deer, for instance, 20α-HSD protein has been localized in the basal part of the primary chorionic villi and the chorionic stem villus during early pregnancy. nih.gov Similarly, in mice, 20α-HSD is strongly expressed in the chorionic villi of the placenta. nih.gov

Studies in baboons have provided quantitative data on the placental secretion of this compound. Research has shown a selective secretion of this compound into the fetal compartment, with a significant increase in its secretion rate towards the end of gestation.

Placental Secretion Rates of Progestins in Baboons

| Progestin | Mid-Gestation (ng/min) | Late Gestation (ng/min) |

|---|---|---|

| Progesterone (into fetus) | 752 ± 154 | 681 ± 171 |

| This compound (into fetus) | 57 ± 71 | 892 ± 241 |

This selective increase in this compound secretion into the fetal circulation suggests a specific role for this steroid in fetal development or the initiation of labor.

Adrenal Gland Contributions to this compound Production

The adrenal gland is another site of this compound synthesis. The adrenal cortex produces a wide array of steroid hormones, and the enzymes necessary for the conversion of progesterone to this compound are present. nih.gov In mice, the expression of adrenal 20α-HSD is specifically restricted to the X-zone, a transient zone located between the adrenal cortex and medulla. scispace.com The activity of this enzyme in the adrenal gland is influenced by androgens, with testosterone and dihydrotestosterone (B1667394) suppressing its activity. scispace.com

Testicular Biosynthesis of this compound

The testes are primarily known for androgen production; however, they also synthesize other steroid hormones, including this compound. Leydig cells, the primary site of testosterone synthesis in the testes, contain the necessary enzymatic machinery for the conversion of cholesterol to pregnenolone and subsequently to other steroids. nih.govjohnshopkins.edu Studies have detected the expression of 20α-HSD mRNA in testicular tissue. nih.gov Furthermore, research in prepubertal boys has demonstrated the presence of this compound in spermatic venous blood, although no significant gradient between spermatic and peripheral levels was found, unlike for testosterone and progesterone.

Other Endogenous Sites of this compound Formation

Beyond the major steroidogenic glands, the formation of this compound has been identified in other tissues, indicating a broader role in local steroid metabolism.

Uterus: The expression of 20α-HSD has been detected in the uterus, suggesting local metabolism of progesterone within this target tissue. nih.govnih.gov This localized conversion may play a role in modulating the effects of progesterone on the endometrium and myometrium. nih.gov

Brain: The brain is also a site of this compound synthesis. nih.gov The presence of neurosteroids and the enzymes responsible for their synthesis is well-established, and the local production of this compound may have specific neuromodulatory functions.

Adipose Tissue: Research has shown that both subcutaneous and omental adipose tissue in women express 20α-HSD and are capable of converting progesterone to this compound. oup.comoup.com The activity of this enzyme in omental adipose tissue was found to be higher in women with visceral obesity, suggesting a potential link between local progesterone metabolism and metabolic health. oup.comscispace.com

Metabolic Fates and Catabolism of 20 Hydroxypregn 4 En 3 One

Enzymatic Conversion of 20-Hydroxypregn-4-en-3-one to Other Steroids

The enzymatic modification of this compound is a critical aspect of its physiological role. These transformations are catalyzed by various enzymes, leading to the formation of other biologically significant steroid hormones.

The interconversion between this compound and progesterone (B1679170) is a key regulatory step in steroid metabolism, primarily facilitated by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). researchgate.netjst.go.jpsemanticscholar.org This enzyme catalyzes the oxidation of the 20α-hydroxyl group of this compound, converting it back to the potent progestogen, progesterone. researchgate.netbioscientifica.com This reversible reaction allows for the modulation of progesterone levels, which is crucial for various physiological processes, including the regulation of the menstrual cycle and the maintenance of pregnancy. oup.comkarger.com

The enzyme 17β-hydroxysteroid dehydrogenase type 2 (HSD17B2) also possesses 20α-HSD activity and can oxidize the (20S)-20-hydroxy-pregn-4-ene-3-one metabolite back to progesterone. plos.org The conversion of 20α-hydroxypregn-4-en-3-one to progesterone has been demonstrated in various tissues, including the human endometrium. nih.gov In some species, like sheep, there is a significant conversion of progesterone to 20α-hydroxypregn-4-en-3-one. nih.govbioscientifica.com

It is important to note that while this compound is often considered a biologically inactive metabolite of progesterone, its reconversion to progesterone underscores its role as a reservoir for this critical hormone. researchgate.netjst.go.jpsemanticscholar.org

A significant metabolic pathway for this compound involves the reduction of its A-ring and the 3-keto group. This process leads to the formation of various pregnane (B1235032) derivatives, further diversifying the metabolic profile of this steroid.

The initial step in this pathway is the reduction of the double bond between carbons 4 and 5 of the A-ring, a reaction catalyzed by 5α-reductase. This enzymatic action converts this compound into 20α-hydroxy-5α-pregnan-3-one. deepdyve.comnih.gov This conversion has been observed in various tissues, including the rat medial basal hypothalamus, where 20α-hydroxy-5α-pregnan-3-one was identified as a major metabolite. deepdyve.comnih.gov The formation of 5α-pregnane derivatives is a critical step that precedes further metabolism of the steroid molecule. plos.org

The proposed metabolic pathway in human endometrial stromal (HES) cells suggests that after the initial reduction of progesterone to (20S)-20-hydroxy-pregn-4-ene-3-one, the subsequent step is the reduction at the C5 position to form (20S)-20-hydroxy-5α-pregnane-3-one. plos.org

Following the formation of 20α-hydroxy-5α-pregnan-3-one, the 3-keto group can undergo further reduction, primarily by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). This reaction results in the formation of 5α-pregnane-3α,20α-diol. deepdyve.comnih.gov Studies have shown that this conversion occurs in tissues such as the rat medial basal hypothalamus. deepdyve.comnih.gov

In the HES cell line, (20S)-20-hydroxy-5α-pregnane-3-one is further metabolized at the 3-keto group to primarily form (20S)-5α-pregnane-3α,20-diol, with a smaller amount of (20S)-5α-pregnane-3β,20-diol also being produced. plos.org The formation of these diol derivatives represents a further step in the catabolism and inactivation of this compound.

Beyond the primary metabolic pathways of reconversion and reduction, this compound can undergo additional hydroxylation and oxidation reactions. In rabbit liver tissue, for instance, 20α-hydroxypregn-4-en-3-one can be metabolized to pregnane-3,6,20-triols. oup.com This suggests the involvement of a 6-hydroxylase enzyme. Interestingly, the study also indicated that C-20 oxidation primarily occurred after 6-hydroxylation, pointing to the existence of a 20α-hydroxysteroid oxidoreductase that is specific for 6-hydroxylated steroids. oup.com

Furthermore, research on corneal progesterone metabolism has indicated the presence of a 6β-hydroxylase enzyme system, which can act on progesterone and its metabolites. ebi.ac.uk While not directly demonstrated for this compound in this specific study, it suggests a potential for 6β-hydroxylation as another metabolic route.

Reduction of Ring A and 3-Keto Group in this compound Metabolism

Organ-Specific Metabolism of this compound

The metabolism of this compound is not uniform throughout the body; rather, it exhibits significant organ-specific variations. This differential metabolism reflects the diverse enzymatic profiles of various tissues.

The liver is a primary site for the metabolism of this compound. In rabbit liver, this steroid is extensively metabolized to products such as 5β-pregnane-3α,20α-diol and pregnane-3,6,20-triols. oup.comnih.gov Notably, in this tissue, the conversion of 20α-hydroxypregn-4-en-3-one to progesterone appears to be a minor pathway. oup.com

The placenta is another crucial organ involved in the metabolism of this compound. It is a site of both the formation of this steroid from progesterone and its interconversion back to progesterone. nih.govharvard.eduhmdb.ca In pregnant baboons, there is a selective placental secretion of 20α-hydroxypregn-4-en-3-one into the fetal compartment, particularly in late gestation. nih.gov

In the kidney of the female rat, both progesterone and 20α-hydroxypregn-4-en-3-one are predominantly reduced to their corresponding 3-keto-5α-pregnane and 3α-hydroxy-5α-pregnane derivatives. oup.com This indicates a high activity of 5α-reductase and 3α-hydroxysteroid dehydrogenase in this organ.

The adrenal gland also plays a role in the metabolism of this steroid. oup.com 20α-hydroxypregn-4-en-3-one has been identified as a major product of the steroid pathway in Y-1 mouse adrenal tumor cells. nih.gov Furthermore, changes in the secretion of 20α-hydroxypregn-4-en-3-one by the adrenal gland have been observed in young calves. nih.gov

In the rat hypothalamus , medial basal hypothalamic tissue has been shown to convert 20α-hydroxypregn-4-en-3-one to 20α-hydroxy-5α-pregnan-3-one and 5α-pregnane-3α,20α-diol. deepdyve.comnih.gov

Finally, uterine tissue in the rat metabolizes 20α-hydroxypregn-4-en-3-one primarily through the reduction of the A-ring, with the activities of 3α-hydroxysteroid dehydrogenase and Δ4-5α-reductase being most pronounced during estrus. oup.com The human endometrium is also capable of converting 20α-hydroxypregn-4-en-3-one back to progesterone. nih.gov

These organ-specific metabolic pathways are summarized in the table below:

| Organ | Primary Metabolic Pathways of this compound | Key Metabolites |

| Liver (Rabbit) | Reduction of A-ring and 3-keto group, 6-hydroxylation | 5β-Pregnane-3α,20α-diol, Pregnane-3,6,20-triols |

| Placenta | Interconversion with progesterone | Progesterone |

| Kidney (Rat) | Reduction of A-ring and 3-keto group | 3-Keto-5α-pregnane and 3α-Hydroxy-5α-pregnane derivatives |

| Adrenal Gland | Formation from cholesterol pathway | - |

| Hypothalamus (Rat) | Reduction of A-ring and 3-keto group | 20α-Hydroxy-5α-pregnan-3-one, 5α-Pregnane-3α,20α-diol |

| Uterus (Rat) | Reduction of A-ring | 5α-reduced derivatives |

| Endometrium (Human) | Reconversion to progesterone | Progesterone |

Hepatic Metabolism of this compound

The liver is a primary site for the metabolism of this compound. In rabbit liver tissue, this compound is rapidly metabolized into several products. oup.comoup.com A key finding is that the liver can directly metabolize this compound to 5β-pregnane-3α,20α-diol and pregnane-3,6,20-triols without significant preliminary oxidation to progesterone. oup.comoup.com This suggests the existence of metabolic pathways for this compound that are distinct from those of progesterone. oup.comoup.com

The process involves 6-hydroxylation, followed by the action of a specific 20α-hydroxysteroid oxidoreductase that acts on the 6-hydroxylated metabolites. oup.comoup.com Additionally, the formation of organic acid esters of progestin metabolites has been observed in the liver, a phenomenon unique to the metabolism of this compound. oup.comoup.com

Metabolism in Reproductive Tissues (Uterus, Endometrium)

Reproductive tissues, particularly the uterus and endometrium, are active sites for the metabolism of this compound. In the human endometrium, progesterone is metabolized to 20α-hydroxypregn-4-en-3-one, among other metabolites, indicating the presence of 20α-hydroxysteroid dehydrogenase (20α-HSD). nih.gov The activity of this enzyme varies with the phase of the menstrual cycle, being highest in the mid-secretory phase. nih.gov

In the rabbit uterus, 20α-hydroxypregn-4-en-3-one has been identified as a major metabolite of progesterone. nih.gov The endometrium demonstrates a significantly higher capacity to metabolize progesterone compared to the myometrium. nih.gov The enzyme 20α-hydroxysteroid dehydrogenase is primarily located in the cytosol fraction of uterine cells. nih.gov

In pregnant rats, the appearance of a 20α-hydroxysteroid dehydrogenase in the endometrium towards the end of gestation suggests a role in controlling local progesterone levels. oup.com Research on human endometrial cell lines shows that the metabolism of progesterone proceeds mainly to (20S)-20-hydroxy-pregn-4-en-3-one, (20S)-20-hydroxy-5α-pregnane-3-one, and (20S)-5α-pregnane-3α,20-diol. researchgate.net

Metabolism in Adipose and Muscle Tissues

Adipose and muscle tissues are also involved in the metabolism of this compound. In vitro studies with female rat muscle and adipose tissue have shown the formation of 20α-hydroxypregn-4-en-3-one from progesterone. oup.com This suggests that these tissues contribute to the peripheral conversion of progesterone. oup.com

In human adipose cells, particularly in mature adipocytes, progesterone is primarily converted to 20α-hydroxyprogesterone. researchgate.net This conversion is likely mediated by aldo-keto reductases 1C1, 1C2, and 1C3. researchgate.net The pattern of progesterone metabolism changes significantly with the differentiation of preadipocytes, with 20α-hydroxyprogesterone becoming the main metabolite in mature fat cells. researchgate.net

Central Nervous System Metabolism of this compound

The central nervous system (CNS) is another site where this compound is metabolized. The brain is a major site of clearance for progesterone and its metabolites. nih.gov Studies in rats have demonstrated the conversion of 20α-hydroxypregn-4-en-3-one to 20α-hydroxy-5α-pregnan-3-one and 5α-pregnane-3α,20α-diol by the medial basal hypothalamus. nih.gov This indicates the presence of enzymes capable of metabolizing this compound within specific brain regions.

Comparative Metabolism of this compound Across Species

The metabolism of this compound exhibits notable variations across different species.

Murine Models of this compound Metabolism

In murine models, such as rats and mice, 20α-hydroxysteroid dehydrogenase (20α-HSD) plays a crucial role in converting progesterone to the less active 20α-hydroxypregn-4-en-3-one (also known as 20α-OHP). jst.go.jpjst.go.jp This conversion is considered a key step in functional luteolysis in these species. jst.go.jp

In the pregnant rat, there is a significant increase in 20α-HSD activity in the corpora lutea on day 23 of pregnancy. nih.gov However, the decline in serum progesterone late in pregnancy is only partially explained by its conversion to 20α-OHP, suggesting a more complex regulatory mechanism. nih.gov Studies on female rats have shown that various tissues, including the ovary, kidney, uterus, muscle, and adipose tissue, are capable of metabolizing progesterone and 20α-hydroxypregn-4-en-3-one, with distinct metabolic patterns in each tissue. oup.comnih.gov For instance, the ovary shows a high activity of 20α-hydroxysteroid dehydrogenase, while the kidney predominantly carries out ring A reduction. oup.com The uterus, on the other hand, reduces both compounds only in the A-ring. oup.com

Rabbit Models of this compound Metabolism

The rabbit has been a pivotal model for elucidating the metabolic fate of this compound. Studies utilizing rabbit liver tissue have demonstrated that this compound is extensively metabolized, with distinct pathways that differ from those of progesterone. oup.comnih.gov

In vitro studies with surviving rabbit liver slices have shown that this compound is rapidly converted to several metabolites. A key finding is that the metabolic route does not significantly involve oxidation back to progesterone. oup.com Instead, the primary metabolic transformations involve reduction and hydroxylation reactions.

One of the major metabolites identified is 5β-pregnane-3α,20α-diol. oup.com This metabolite is also a significant product of progesterone metabolism, but the pathway from this compound appears to be direct. Further metabolism leads to the formation of pregnane-3,6,20-triols. oup.com Interestingly, the oxidation at the C-20 position seems to occur predominantly after 6-hydroxylation, suggesting the presence of a specific 20α-hydroxysteroid oxidoreductase that acts on 6-hydroxylated steroids. oup.com

Another notable discovery in rabbit liver is the formation of organic acid esters of progestin metabolites, a phenomenon that appears to be unique to the metabolism of this compound and not observed with progesterone as the initial substrate. oup.com In vivo studies have also identified 20α-hydroxypregn-4-en-3-one as a major metabolite in mammary gland tissue of anesthetized rabbits following progesterone infusion. nih.gov

The enzymes implicated in these transformations in the rabbit liver include 20α-hydroxysteroid dehydrogenase and various reductases and hydroxylases. oup.comnih.gov

Table 1: Major Metabolites of this compound in Rabbit Liver

| Metabolite | Key Transformation | Reference |

| 5β-Pregnane-3α,20α-diol | Direct reduction of the A-ring and 3-keto group. | oup.com |

| Pregnane-3,6,20-triols | Hydroxylation at the C-6 position followed by further reduction. | oup.com |

| Organic acid esters | Esterification of hydroxylated metabolites. | oup.com |

Porcine and Bovine Systems in this compound Studies

In porcine and bovine systems, the metabolism of this compound is less directly studied, with most research focusing on progesterone metabolism where this compound is a recognized metabolite. oatext.comnih.govfao.org

In porcine granulosa cells, progesterone is metabolized to 20α-hydroxypregn-4-en-3-one. nih.gov Further metabolism of progesterone in pigs involves various reductive pathways. While specific studies on the subsequent breakdown of this compound are limited, the enzymatic machinery present suggests that it would undergo further reduction to pregnanediols and other hydroxylated derivatives. The thymus of newborn pigs has been shown to convert progesterone to 20α-hydroxypregn-4-en-3-one. oup.com

In bovine systems, both blood and corpus luteum tissue can convert progesterone to 20β-hydroxypregn-4-en-3-one, which can be detected in urine. oatext.com The liver is the primary site of progesterone metabolism in cattle, leading to various metabolites, including hydroxylated compounds. fao.org One of the identified urinary metabolites in pregnant cows is 5β-pregnane-3α,20α-diol, indicating that pathways for the reduction of 20-hydroxyprogestins exist. oatext.com In bovine kidney tissue, metabolites of progesterone include 20β-hydroxypregn-4-en-3-one. fao.org Given that 20α-hydroxypregn-4-en-3-one is a known metabolite of progesterone in cattle, it is expected to follow similar reductive metabolic pathways as in other species, leading to various pregnanediols.

Table 2: Inferred and Identified Metabolites Related to this compound in Porcine and Bovine Systems

| Species | Tissue/Fluid | Related Metabolite(s) | Implied Metabolic Pathway | Reference |

| Porcine | Granulosa Cells | 20α-Hydroxypregn-4-en-3-one (from Progesterone) | Reduction at C-20 | nih.gov |

| Bovine | Urine, Blood, Corpus Luteum | 20β-Hydroxypregn-4-en-3-one, 5β-Pregnane-3α,20α-diol | Reduction at C-20, A-ring reduction | oatext.com |

| Bovine | Kidney | 20β-Hydroxypregn-4-en-3-one | Reduction at C-20 | fao.org |

Avian and Amphibian Comparative Metabolism

The metabolism of progestins, including this compound, has also been investigated in avian and amphibian models, revealing evolutionary conservation of some metabolic pathways.

In avian species, such as the domestic bird (quail), the brain is a site of significant neurosteroid metabolism. frontiersin.org Progesterone is metabolized to various compounds, including 5β-dihydroprogesterone (5β-DHP) and 3β,5β-tetrahydroprogesterone (3β,5β-THP), through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase (3β-HSD). frontiersin.org While direct metabolism of this compound has not been the primary focus, the presence of these enzymes suggests that it would be similarly metabolized to reduced pregnane derivatives. Avian ovarian cells also possess the enzymatic machinery, including 20α-hydroxysteroid dehydrogenase, to metabolize progesterone. oup.com

In amphibians, such as the African clawed frog (Xenopus laevis), the metabolism of progesterone and related steroids is crucial for reproduction. helmholtz-munich.denih.gov The brain of amphibians contains steroidogenic enzymes, including those that convert progesterone to other active steroids. nih.gov Studies in Xenopus laevis have identified 20β-hydroxysteroid dehydrogenase type 2 enzymes that catalyze the reduction of various C21 steroids, including progesterone and 17α-hydroxyprogesterone. helmholtz-munich.de This indicates the presence of enzymatic pathways that can act on the 20-keto group of pregnanes, and it is plausible that this compound would be a substrate for further metabolic transformations in these species. The conversion of pregnenolone (B344588) and progesterone to 17α-hydroxylated derivatives is a critical step in androgen production in frogs. nih.gov

Table 3: Key Enzymes and Potential Metabolic Pathways for this compound in Avian and Amphibian Models

| Model | Key Enzymes/Pathways | Potential Metabolites | Reference |

| Avian (Quail) | 5β-reductase, 3β-hydroxysteroid dehydrogenase | Reduced pregnane derivatives (e.g., pregnanediols) | frontiersin.org |

| Amphibian (Xenopus laevis) | 20β-hydroxysteroid dehydrogenase type 2 | Reduced 20-hydroxy steroids | helmholtz-munich.de |

Biological Functions and Physiological Significance of 20 Hydroxypregn 4 En 3 One

Role in Steroid Hormone Homeostasis and Interconversion

Steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. Within this complex cascade of enzymatic reactions, 20-Hydroxypregn-4-en-3-one emerges as a primary metabolite of progesterone (B1679170). The conversion of cholesterol to pregnenolone (B344588) marks the initial step in this pathway. Pregnenolone is then converted to progesterone, a pivotal steroid hormone. Progesterone can then be metabolized into various other compounds, including this compound. This conversion is a critical step in the catabolism and clearance of progesterone.

The metabolic transformation of progesterone to this compound is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme facilitates the reduction of the keto group at the C-20 position of progesterone, resulting in the formation of this compound. This metabolic step is not merely a degradative process but represents a shift in biological activity, as this compound possesses its own distinct physiological functions.

The conversion of progesterone to this compound directly impacts the circulating and tissue-specific levels of progesterone. By acting as a significant metabolic clearance pathway for progesterone, the activity of 20α-HSD can modulate the bioavailability and duration of action of progesterone. Increased activity of this enzyme leads to a more rapid conversion of progesterone, thereby lowering its concentration.

Involvement in Reproductive Physiology

The dynamic interplay between progesterone and this compound is central to the regulation of various aspects of female reproductive function, from the establishment and maintenance of pregnancy to the cyclical nature of ovarian function.

During pregnancy, high levels of progesterone are essential for maintaining uterine quiescence and supporting the developing fetus. The placenta becomes a major site of progesterone synthesis as pregnancy progresses. Studies in pregnant baboons have shown that while the placenta secretes progesterone into both the maternal and fetal compartments, the secretion of this compound is selectively directed into the fetal compartment. oup.comnih.gov The estimated placental secretion rate of this compound into the fetus increases significantly from mid-gestation to term. oup.comnih.gov This selective fetal compartmentalization suggests a specific role for this metabolite in fetal physiology.

The ratio of progesterone to this compound is considered a critical factor in the regulation of parturition. A decline in progesterone levels or a shift in the progesterone-to-estrogen ratio is a key trigger for the onset of labor in many species. An increase in the activity of 20α-HSD in uterine tissues towards the end of gestation can lead to a localized decrease in progesterone and an increase in this compound, contributing to the initiation of uterine contractions. While high levels of progesterone inhibit myometrial contractility, the reduced progestational activity of this compound does not effectively counteract the uterotonic effects of other hormones like estrogens and prostaglandins.

| Gestational Stage | Maternal Serum Progesterone (ng/ml) | Maternal Serum this compound (ng/ml) | Fetal Placental Secretion of this compound (ng/min) |

| Mid-Gestation (Day 100) | 10 ± 2 | 6 ± 1 | 57 ± 71 |

| Late Gestation (Day 170) | 11 ± 3 | Not specified | 892 ± 241 |

Table 1. Progesterone and this compound Levels During Pregnancy in the Baboon. oup.comnih.gov

The corpus luteum, a transient endocrine structure formed in the ovary after ovulation, is the primary source of progesterone during the luteal phase of the menstrual cycle and early pregnancy. The process of luteolysis, or the regression of the corpus luteum, is associated with a decline in progesterone production. Increased 20α-HSD activity and a subsequent rise in this compound levels have been implicated in the initiation of luteolysis in some species. oup.com This suggests that the conversion of progesterone to its less active metabolite is a key step in the functional demise of the corpus luteum, allowing for the initiation of a new ovarian cycle.

Ovarian secretion of both progesterone and this compound has been observed throughout the estrous cycle in rats. nih.gov The biosynthesis of these steroids by the ovary is hormonally regulated, with luteinizing hormone (LH) playing a significant role. nih.gov The relative rates of secretion of progesterone and this compound from the ovary are indicative of the functional state of the corpus luteum.

The cyclical fluctuations of hormones, including progesterone and its metabolites, are fundamental to the regulation of the estrous and menstrual cycles. In the normal human menstrual cycle, plasma levels of this compound are low during the follicular phase, with a mean concentration of approximately 0.41 ± 0.05 ng/ml. oup.com Following ovulation, there is a gradual increase in its levels, reaching a peak of about 3.4 ± 0.5 ng/ml during the mid-luteal phase, which coincides with the peak in progesterone levels. oup.com

Throughout the luteal phase, a relatively constant ratio of this compound to progesterone is maintained, typically ranging from 0.15 to 0.22. oup.com This consistent ratio suggests a tightly regulated process of progesterone metabolism. The decline in both progesterone and this compound levels towards the end of the luteal phase is associated with the regression of the corpus luteum and the onset of menstruation. oup.com

| Menstrual Cycle Phase | Plasma this compound (ng/ml) | Plasma Progesterone (ng/ml) | Ratio of this compound to Progesterone |

| Follicular Phase | 0.41 ± 0.05 | Not specified | Not specified |

| Mid-Luteal Phase (Peak) | 3.4 ± 0.5 | 17.8 ± 5.0 | 0.15 to 0.22 |

Table 2. Plasma Levels of this compound and Progesterone During the Normal Human Menstrual Cycle. oup.com

Effects on Gamete Physiology: Sperm Capacitation

While direct studies on the effect of this compound on sperm capacitation are limited, the role of its parent compound, progesterone, is well-documented and provides a basis for potential analogous functions. Progesterone is known to stimulate sperm capacitation and the acrosome reaction in several species. For instance, in bovine sperm, progesterone has been shown to induce the acrosome reaction, a crucial step in fertilization, particularly after the sperm has been capacitated by seminal plasma proteins. nih.govresearchgate.net Although progesterone itself did not appear to affect cholesterol efflux, a key event in capacitation, its ability to trigger the acrosome reaction in capacitated sperm highlights the importance of progestins in the final stages of sperm preparation for fertilization. nih.govresearchgate.net Given that this compound is a major metabolite of progesterone, it is plausible that it may also play a role in modulating these critical sperm functions. However, further research is required to elucidate the specific effects of this compound on sperm capacitation and the acrosome reaction.

Tissue-Specific Biological Activities

Endometrial Cellular Processes

The influence of this compound on endometrial cellular processes is understood primarily through the actions of its precursor, progesterone. Progesterone is a master regulator of endometrial differentiation, a process known as decidualization, which is essential for the establishment and maintenance of pregnancy. nih.govnih.gov This process involves significant changes in the morphology and function of human endometrial stromal cells (hESCs). nih.govresearchgate.net Progesterone, acting through its receptors, governs the switch between endometrial proliferation and differentiation, a critical step for blastocyst implantation. nih.gov Key markers of decidualization, such as prolactin (PRL) and insulin-like growth factor-binding protein 1 (IGFBP-1), are induced by progesterone. nih.govmdpi.com As a significant metabolite of progesterone, this compound may contribute to or modulate these profound endometrial transformations, although direct evidence for its specific role remains to be fully established. The intricate interplay of hormones and local factors in the endometrium suggests that metabolites of progesterone likely participate in the complex signaling cascades that govern uterine receptivity and pregnancy. nih.gov

Adrenocortical Cell Function

The adrenal cortex is a primary site of steroid hormone synthesis, producing glucocorticoids, mineralocorticoids, and adrenal androgens. adrenal.comcolostate.edu The production of these steroids from cholesterol involves a series of enzymatic reactions. nih.govscielo.br Research has shown that 20α-hydroxypregn-4-en-3-one is secreted by the adrenal glands in young calves, indicating its production within adrenocortical cells. nih.gov While the primary hormones secreted by the adrenal cortex are cortisol and aldosterone, the presence of this compound suggests it may have a functional role or serve as a metabolic intermediate in adrenal steroidogenesis. adrenal.com Its precursor, progesterone, is a key intermediate in the synthesis of both cortisol and aldosterone. rupahealth.com The precise function of this compound within the adrenal cortex, whether as a regulator of steroid synthesis or as a hormone with its own specific actions, is an area requiring further investigation.

Granulosa Cell Steroidogenesis Regulation

Granulosa cells in the ovary are crucial for the production of steroid hormones, particularly estrogens and progesterone, which are essential for follicular development and the regulation of the menstrual cycle. mdpi.comyoutube.com The synthesis of these hormones is tightly regulated by gonadotropins, namely follicle-stimulating hormone (FSH) and luteinizing hormone (LH). umsystem.edunorthwestern.edu Research in rats has demonstrated that granulosa cells produce 3α-hydroxy-4-pregnen-20-one, an isomer of this compound. nih.gov The production of this steroid is stimulated by FSH. nih.gov This suggests that this compound and its isomers may play a role in the local regulation of ovarian function. While androgens are precursors for estrogen synthesis in granulosa cells, studies have shown that in human granulosa-luteal cells, androgen may not be required to maintain aromatase activity, the enzyme responsible for converting androgens to estrogens. nih.gov The regulation of steroidogenesis within the ovarian follicle is a complex interplay of hormones and local factors, and the specific role of this compound in modulating the synthesis of estradiol (B170435) and progesterone by granulosa cells warrants further detailed investigation. frontiersin.orgnih.gov

Sertoli Cell and Leydig Cell Interactions in Testicular Steroidogenesis

| Treatment Group | Number of Spermatocytes per Tubule Cross-Section |

| Estradiol benzoate-only | 17.3 ± 1.9 |

| Estradiol benzoate (B1203000) + 3α-hydroxy-4-pregnen-20-one | 47.1 ± 7.9 (p < 0.01) |

| Methallibure-only | 0.77 ± 0.12 |

| Methallibure + 3α-hydroxy-4-pregnen-20-one (single intratesticular injection) | 1.70 ± 0.10 (p < 0.001) |

Table 1: Effect of 3α-hydroxy-4-pregnen-20-one on Spermatocyte Number in Gonadotropin-Suppressed Rats. This table illustrates the significant increase in the number of pachytene spermatocytes following treatment with 3α-hydroxy-4-pregnen-20-one in two different models of gonadotropin suppression. Data adapted from a study on prepubertal rats. oup.com

Neural and Neuroendocrine Interactions

The brain is a site of both synthesis and action for various steroid hormones, which are termed neurosteroids. nih.govresearchgate.net These neurosteroids can modulate neuronal activity and play a significant role in regulating the neuroendocrine system. longdom.org An isomer of this compound, 3α-hydroxy-4-pregnen-20-one, has been identified as a neuroactive steroid that can selectively suppress the release of follicle-stimulating hormone (FSH) from the anterior pituitary gland. researchgate.net This suppression occurs in response to gonadotropin-releasing hormone (GnRH) and appears to involve a non-genomic mechanism at the level of the pituitary gonadotroph membrane. nih.gov Specifically, 3α-hydroxy-4-pregnen-20-one has been shown to attenuate the GnRH-induced increase in intracellular calcium concentration, a key step in the signaling cascade for FSH release. nih.gov This effect is rapid, suggesting a direct interaction with cell surface receptors or ion channels. nih.gov The ability of this steroid to selectively inhibit FSH release without affecting LH release points to a sophisticated level of control within the hypothalamic-pituitary-gonadal axis. researchgate.net Progesterone and its metabolites are known to have a wide range of effects on the brain, including neuroprotection. frontiersin.org The specific neuroendocrine functions of this compound itself are an active area of research, with its isomer providing a compelling example of how such steroids can fine-tune reproductive hormone secretion. nih.gov

| Experimental Condition | Effect on FSH Release |

| GnRH pulse | Marked peak in FSH release |

| GnRH pulse + simultaneous 3α-hydroxy-4-pregnen-20-one pulse | Suppressed GnRH-induced FSH release |

| Pretreatment with 3α-hydroxy-4-pregnen-20-one pulse (30, 60, or 120 min prior to GnRH) | Suppressed GnRH-induced FSH release |

| GnRH pulse + simultaneous 3β-hydroxy-4-pregnen-20-one pulse | No effect |

| GnRH pulse + simultaneous progesterone or estradiol pulse | Augmented GnRH-induced FSH release |

Table 2: Acute Effects of 3α-hydroxy-4-pregnen-20-one on GnRH-Induced FSH Release from Perifused Rat Anterior Pituitary Cells. This table summarizes the immediate and specific suppressive effect of 3α-hydroxy-4-pregnen-20-one on FSH secretion, highlighting its non-genomic action. Data based on short-term exposure experiments. nih.gov

Mechanisms of Action

The biological activities of this compound, a prominent metabolite of progesterone, are executed through several intricate mechanisms at the cellular and molecular levels. These include the regulation of enzyme activity, interaction with various cellular receptors, and the potential modulation of intracellular signaling pathways.

The concentration and activity of this compound are intrinsically linked to the enzymatic machinery that governs its synthesis and metabolism. The primary enzyme responsible for the conversion of progesterone to this compound is 20α-hydroxysteroid dehydrogenase (20α-HSD) . This enzyme is a member of the aldo-keto reductase (AKR) superfamily, with the specific isoform AKR1C1 being the principal catalyst for this reaction in humans.

The expression and activity of 20α-HSD are subject to regulation by various physiological signals, which in turn modulates the levels of this compound. Pro-inflammatory signals have been shown to induce the expression of 20α-HSD. This suggests that in inflammatory conditions, there may be an increased conversion of progesterone to its 20-hydroxy metabolite. Furthermore, prolactin, a hormone involved in lactation and reproduction, has been identified as a key regulator of 20α-HSD. Lower levels of prolactin have been associated with an increase in the placental expression of this enzyme.

Conversely, this compound can also be metabolized back to progesterone by the same class of enzymes, indicating a reversible pathway that allows for the fine-tuning of the progesterone to this compound ratio in various tissues. This enzymatic regulation is crucial in physiological processes where a localized shift in the balance between these two steroids is required.

| Enzyme | Family/Superfamily | Function | Regulatory Factors |

|---|---|---|---|

| 20α-hydroxysteroid dehydrogenase (20α-HSD) | Aldo-keto reductase (AKR) | Catalyzes the conversion of Progesterone to this compound. | Induced by pro-inflammatory signals; Regulated by prolactin levels. |

| AKR1C1 | Aldo-keto reductase (AKR) | Primary human isoform of 20α-HSD. | Subject to hormonal and inflammatory regulation. |

The physiological effects of this compound are also mediated through its interaction with specific cellular and steroid receptors. While it is a metabolite of progesterone, its affinity for the progesterone receptor (PR) is notably low. Research indicates that its progestogenic activity is approximately one-fifth that of progesterone, suggesting that it is a less potent agonist at this receptor.

Of significant interest is the interaction of this compound with the mineralocorticoid receptor (MR) . Studies have demonstrated that this compound has a binding potency for the human mineralocorticoid receptor that is 3- to 10-fold lower than that of progesterone. Despite this lower affinity, it exhibits the strongest agonistic activity among the progesterone metabolites tested, reaching up to 11.5% of the transactivation induced by aldosterone. This suggests that this compound can act as a partial agonist at the mineralocorticoid receptor. Furthermore, it can also act as a partial antagonist, inhibiting the action of more potent mineralocorticoids like aldosterone.

In addition to its interaction with steroid receptors, this compound has been identified as an aromatase inhibitor . Aromatase is a key enzyme in the biosynthesis of estrogens. By inhibiting this enzyme, this compound can reduce the local production of estrogens, which may have significant physiological implications in tissues where estrogen signaling is prominent.

While direct binding studies are limited, the structural similarity of this compound to other steroid hormones suggests the potential for interaction with other members of the nuclear receptor superfamily, such as the glucocorticoid and androgen receptors. However, a structurally related compound, 20β-hydroxy-5α-dihydroprogesterone, has been shown to stimulate the androgen receptor, but this is not the case for this compound itself.

| Receptor | Interaction Type | Relative Affinity/Activity | Physiological Implication |

|---|---|---|---|

| Progesterone Receptor (PR) | Agonist | Low affinity (~1/5th of progesterone) | Weak progestogenic effects. |

| Mineralocorticoid Receptor (MR) | Partial Agonist/Antagonist | 3- to 10-fold lower affinity than progesterone; 11.5% of aldosterone's agonistic activity. | Modulation of electrolyte balance and blood pressure. |

| Aromatase (Enzyme) | Inhibitor | Inhibits estrogen production. | Regulation of local estrogen levels. |

The ability of steroid hormones to modulate intracellular signal transduction pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, is an area of active research. While direct evidence specifically linking this compound to the modulation of the cAMP pathway is not yet well-established, the broader context of steroid hormone action suggests potential mechanisms.

Steroid hormones can exert rapid, non-genomic effects that are often mediated by membrane-bound receptors, including G-protein coupled receptors (GPCRs). The activation of these receptors can lead to the modulation of adenylyl cyclase activity, the enzyme responsible for the synthesis of cAMP. An increase or decrease in adenylyl cyclase activity would, in turn, alter the intracellular concentration of cAMP.

This change in cAMP levels can then influence the activity of protein kinase A (PKA) , a key downstream effector of the cAMP pathway. Activated PKA can phosphorylate a variety of target proteins, including transcription factors, enzymes, and ion channels, thereby regulating a wide range of cellular processes.

Although the direct interaction of this compound with specific GPCRs or its direct effect on adenylyl cyclase has not been definitively demonstrated, the precedent set by other steroid hormones suggests that this is a plausible mechanism of action that warrants further investigation. For instance, progesterone has been shown to influence the PKA pathway in certain cell types. Given that this compound is a major metabolite of progesterone, it is conceivable that it may also participate in the modulation of this critical signaling cascade.

Methodologies for Academic Research on 20 Hydroxypregn 4 En 3 One

Analytical Techniques for Quantification and Identification

Precise and sensitive analytical methods are fundamental to understanding the biochemistry of 20-Hydroxypregn-4-en-3-one. Researchers employ a range of chromatographic and spectrometric techniques to isolate and measure this compound in complex biological samples.

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-MS/MS), are powerful tools for the analysis of steroid hormones, including this compound. austinpublishinggroup.com These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of steroids at very low concentrations in biological fluids. austinpublishinggroup.com

In a typical LC-MS/MS workflow, the sample is first subjected to a simple protein precipitation, often with methanol (B129727), to extract the analytes. nih.gov The extracted compounds are then separated using high-performance liquid chromatography (HPLC). nih.gov Following separation, the analytes are introduced into a mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. Tandem mass spectrometry adds another layer of specificity by fragmenting the initial ions and analyzing the resulting product ions, which provides a unique "fingerprint" for each compound. protocols.io This hyphenated technique is superior to traditional immunoassays in that it can simultaneously measure multiple steroids in a single run, providing a more comprehensive metabolic profile. austinpublishinggroup.com

| Parameter | Value | Reference |

|---|---|---|

| Quantification Range | 0.78 to 1000 ng/mL | nih.gov |

| Inter- and Intraday Trueness | 90% to 110% | nih.gov |

| Inter- and Intraday Imprecision | Less than 10% | nih.gov |

| Extraction Recovery | Above 95% | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another well-established technique for the comprehensive profiling of steroid hormones. nih.gov While LC-MS/MS is often preferred for individual steroid determination, GC-MS can be more effective for identifying a broader range of metabolites. austinpublishinggroup.com A key requirement for GC-MS analysis is that the analytes must be volatile and thermally stable. Since steroids are generally not volatile, a derivatization step is necessary. nih.govrestek.com This typically involves converting hydroxyl and keto groups into more volatile ethers and oximes. nih.gov

The derivatized steroids are then separated on a capillary GC column and detected by a mass spectrometer. restek.com GC-MS/MS, a tandem version of the technique, can provide enhanced sensitivity and specificity, making it suitable for discovering potential biomarkers in various physiological and pathological conditions. nih.gov

High-performance liquid chromatography (HPLC) is a fundamental separation technique used in the analysis of this compound and other steroids. nih.gov It is often used as the separation front-end for mass spectrometry, but can also be used with other detectors, such as UV detectors. nih.gov The separation of steroids by HPLC is typically achieved using a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov The choice of solvent can influence the elution order of the steroids. hitachi-hightech.com By adjusting the composition of the mobile phase, researchers can achieve optimal separation of structurally similar steroid compounds. nih.gov

Radiometric assays are highly sensitive methods used to study enzyme kinetics and metabolic pathways. In the context of this compound, these assays are particularly useful for investigating the activity of enzymes involved in its formation from progesterone (B1679170), such as 20α-hydroxysteroid dehydrogenase (20α-HSD). upenn.edu

These assays typically involve incubating a biological sample (such as a tissue homogenate or purified enzyme) with a radiolabeled substrate, for instance, [4-¹⁴C]progesterone. upenn.edu After the incubation period, the metabolites are extracted and separated by chromatography. The radioactivity of the separated products is then measured using a liquid scintillation counter or a radioactivity detector coupled to the HPLC system. nih.gov This allows for the precise quantification of the enzymatic conversion of the substrate to the product, providing valuable information on enzyme activity and metabolic rates.

In Vitro Experimental Models

To investigate the metabolism of progesterone and the formation of this compound in a controlled environment, researchers utilize various in vitro experimental models. These models allow for the study of specific tissues and cellular processes without the complexities of a whole organism.

The incubation of isolated tissue slices is a classic and effective method for studying the metabolism of steroids in specific organs. This technique involves incubating thin slices of tissue in a buffered medium containing the substrate of interest, such as progesterone.

Ovary: The ovary is a primary site of progesterone metabolism, and in vitro studies using ovarian tissue have been instrumental in understanding the production of this compound. nih.gov

Liver: The liver is a major organ for steroid metabolism. connectjournals.com Studies with liver slices and homogenates have demonstrated the conversion of progesterone to various metabolites. nih.govresearchgate.net

Kidney: The human kidney is also capable of metabolizing progesterone. nih.govoup.com In vitro studies using human renal cortical and medullary homogenates have shown that the main metabolite of progesterone in the kidney is 20α-dihydroprogesterone (this compound). oup.com

Uterus: The uterus is a target organ for progesterone, and studies have shown that uterine tissue can also metabolize this hormone. nih.govillinois.edu In some species, both the endometrium and myometrium have been shown to be involved in progesterone metabolism. researchgate.net

| Tissue | Key Findings | Reference |

|---|---|---|

| Ovary | Demonstrated progesterone metabolism. | nih.gov |

| Liver | Significant site of progesterone metabolism. | connectjournals.comnih.govresearchgate.net |

| Kidney | Metabolizes progesterone, with 20α-dihydroprogesterone being a major product. | nih.govoup.comoup.com |

| Uterus | Both endometrium and myometrium are involved in progesterone metabolism. | nih.govillinois.eduresearchgate.net |

Primary Cell Cultures

Primary cells, derived directly from living tissue, are invaluable for studying the biology of this compound in a physiologically relevant context.

Granulosa Cells: These cells are a primary site of progesterone production. springermedizin.de In culture, granulosa cells are used to study the regulation of steroidogenesis. For instance, co-culturing human granulosa cells with ovarian cancer cells has been shown to significantly increase progesterone production. springermedizin.de The immortalization of goat granulosa cells using human telomerase reverse transcriptase (hTERT) has created a stable cell line that retains steroidogenic properties, including the production of progesterone, offering a valuable tool for studying the molecular pathways of hormone production. nih.govnih.gov

Adrenocortical Cells: Primary cultures of adrenal cortical cells are used to investigate the synthesis of various steroid hormones. Studies using liquid chromatography/tandem mass spectrometry (LC-MS/MS) have detailed the steroidogenic profile of these cells, including the production of 20α-hydroxyprogesterone, in response to stimuli like adrenocorticotropic hormone (ACTH). nih.gov These primary cultures serve as a benchmark to compare against immortalized cell line models. mdpi.com

Leydig Cells: Located in the testes, Leydig cells are the primary source of androgens. Luteinizing hormone (LH) is a key regulator of Leydig cell function, stimulating the production of testosterone (B1683101). mdpi.com While central to steroidogenesis, their direct application in studying this compound metabolism is an area of ongoing research.

Immortalized Cell Lines

Immortalized cell lines provide a consistent and readily available resource for studying steroid metabolism.

HES Endometrial Cell Line: The human endometrial stromal (HES) cells are a key in vitro model for studying the effects of progesterone and its metabolites in the uterus. Research on primary endometrial stromal and gland cells has shown that progesterone is rapidly metabolized, with 20α-dihydroprogesterone being one of the identified metabolites. nih.gov This highlights the importance of considering metabolic conversion in studies using endometrial cell lines. The HEC-1 human endometrial adenocarcinoma cell line has been used to study progesterone metabolism, where 20α-hydroxy-4-pregnen-3-one was identified as a major metabolite. nih.gov More recent research has characterized new estrogen- and progesterone-responsive endometrial cancer cell lines, such as HCI-EC-23, which provide additional models to study the hormonal aspects of the endometrium. biorxiv.org

Co-culture Systems for Intercellular Communication Studies

Co-culture systems are employed to model the complex intercellular communication that occurs in vivo. These systems can be designed as direct contact models or indirect models where cells are separated by a permeable membrane, allowing for the exchange of secreted factors. encyclopedia.pub Such setups are crucial for understanding how different cell types influence each other's steroidogenic activity. For example, co-culturing granulosa and theca cells is a common approach to mimic the ovarian environment and study the interplay between these two cell types in the production of steroids like progesterone and its metabolites. frontiersin.orgyoutube.com Autologous endometrial co-culture is another technique used to support embryo development in vitro by growing embryos on a layer of cells from the patient's own uterine lining. ivf.orgivftreatment.org

In Vivo Experimental Designs for Physiological Studies

In vivo studies are essential for understanding the physiological roles of this compound in the context of a whole organism.

Animal Models

A variety of animal models have been instrumental in elucidating the functions of this compound.

Rats and Mice: These rodent models are frequently used in reproductive biology research. Studies in rats have examined the levels of progesterone and this compound in plasma, ovaries, and uteri during pregnancy. nih.gov Mice, particularly with genetic modifications, have been central to understanding the role of the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), which converts progesterone to this compound. nih.govwikipedia.org

Rabbits: The rabbit has been used as a model to investigate the functional role of this compound in reproduction. Studies have shown that luteinizing hormone stimulates the synthesis and release of this compound from the rabbit ovary. nih.govoup.com Research has also explored how factors like the presence of an intrauterine device (IUD) can affect the postcoital rise in serum levels of this compound. nih.gov

Pigs: Porcine models are valuable for studying pregnancy and metabolism. Urinary metabolomics in pigs has been used to identify changes in metabolite levels, including progesterone metabolites, during early pregnancy. nih.gov The supplementation of in vitro maturation media with progesterone has been shown to improve pig oocyte maturation and subsequent embryo development. mdpi.com

Guinea Pigs and Baboons: While less commonly cited in the direct context of this compound, these models are important in reproductive research. Guinea pig intrauterine tissues have been studied for their metabolism of progesterone. documentsdelivered.com Baboons have been used to study the selective placental secretion of 20α-hydroxyprogesterone into the fetal compartment. jst.go.jp

Manipulation of Endogenous this compound Levels

Researchers can manipulate the endogenous levels of this compound to study its physiological effects. This can be achieved through hormonal stimulation. For instance, the administration of luteinizing hormone (LH) has been shown to stimulate the production of this compound. nih.govoup.com Conversely, high levels of LH can have a down-regulating effect on the enzymes involved in steroid production. nih.gov

Targeted Gene Disruption Models

The use of knockout mice has been a powerful tool in defining the function of specific genes.

20α-HSD Knockout Mice: The targeted disruption of the gene for 20α-HSD has provided significant insights into the role of its product, this compound. In mice lacking a functional 20α-HSD gene, there is an absence of 20α-HSD activity in the corpus luteum and no detectable increase in serum concentrations of this compound during pseudopregnancy or pregnancy. nih.gov These knockout mice exhibit prolonged estrous cycles, pseudopregnancy, and pregnancy. nih.govjst.go.jp A key finding in these animals is a delay in parturition, which is associated with sustained high levels of progesterone. wikipedia.orgoup.com This demonstrates the crucial role of 20α-HSD, and by extension its product, in the regulation of progesterone levels and the timing of birth. nih.gov

Exogenous Synthesis Approaches for Research

The study of this compound necessitates reliable and efficient methods for its production. Researchers employ both biological and chemical strategies to synthesize this steroid, enabling further investigation into its properties and potential applications. These exogenous synthesis approaches can be broadly categorized into enzymatic bioconversion and chemical synthesis from steroid precursors.

Enzymatic Bioconversion for this compound Synthesis

Enzymatic bioconversion leverages the high specificity of enzymes to carry out targeted chemical transformations on steroid molecules. This approach is valued for its potential for high stereo- and regioselectivity, often under mild reaction conditions. Key to this process is the use of microorganisms, either naturally occurring or genetically engineered, that express the desired enzymes capable of modifying a suitable steroid substrate.

One of the primary enzymes utilized in the synthesis of this compound is 20α-hydroxysteroid dehydrogenase (20α-HSD). This enzyme catalyzes the reduction of the C20 ketone of progesterone to a hydroxyl group, yielding the (20S)-isomer, commonly known as 20α-hydroxyprogesterone.

Researchers have successfully employed recombinant microorganisms to express 20α-HSD for the production of this compound. For instance, recombinant fission yeast cells expressing the human enzyme AKR1C1 (a type of 20α-HSD) have been used for the whole-cell biotransformation of progesterone. This method has proven effective for producing 20α-dihydroprogesterone on a gram scale nih.govbohrium.com. The human 20α-HSD enzyme itself has been characterized as preferentially catalyzing the reduction of progesterone to 20α-hydroxyprogesterone, exhibiting a Michaelis constant (Km) value of 0.6 µM, which indicates a high affinity for its substrate researchgate.net. In these enzymatic systems, NADPH is often the preferred cofactor over NADH researchgate.net.

Filamentous fungi, such as species from the Aspergillus genus, are also known to perform a variety of hydroxylations on the progesterone molecule. While many studies report the formation of other hydroxylated products like 11α-hydroxyprogesterone and 21-hydroxyprogesterone by Aspergillus niger and Aspergillus brasiliensis, the production of 20α-hydroxyprogesterone has been observed with other microorganisms like Bacillus subtilis. researchgate.netmsu.runih.govnih.gov The yields and product profiles of these fungal biotransformations can be influenced by factors such as the specific microbial strain, culture medium composition, and fermentation conditions like temperature msu.ruresearchgate.net.

| Biocatalyst | Enzyme | Substrate | Key Findings |

|---|---|---|---|

| Recombinant Schizosaccharomyces pombe | Human 20α-hydroxysteroid dehydrogenase (AKR1C1) | Progesterone | Demonstrated successful production of 20α-dihydroprogesterone at a gram scale. nih.govbohrium.com |

| Transfected cells | Human 20α-hydroxysteroid dehydrogenase | Progesterone | The enzyme preferentially catalyzes the reduction of progesterone with a Km of 0.6 µM, favoring NADPH as a cofactor. researchgate.net |

| Bacillus subtilis | Endogenous hydroxylases | Progesterone | Produces a mixture of monohydroxylated metabolites, including 20α-hydroxyprogesterone. researchgate.net |

| Aspergillus niger | Endogenous hydroxylases | Progesterone | Primarily yields other hydroxylated products, but demonstrates the capacity of fungi for steroid modification. researchgate.netmsu.runih.gov |

Chemical Synthesis from Steroid Precursors

Chemical synthesis offers an alternative route to this compound, providing a high degree of control over the reaction conditions and product outcome. These methods typically involve the modification of readily available steroid precursors through a series of chemical reactions.

A common strategy for the synthesis of this compound starts with the reduction of the C20 ketone of a suitable precursor, followed by selective oxidation if necessary. Progesterone is a frequently used starting material for this purpose.

A documented method for the synthesis of 20(S)-Hydroxypregn-4-en-3-one involves a two-step process starting from progesterone. The first step is the reduction of both the C3 and C20 ketones of progesterone using a strong reducing agent like lithium aluminum hydride (LiAlH4) to yield the corresponding diol, pregn-4-en-3,20-diol. masterorganicchemistry.comwikipedia.org The subsequent step involves the selective oxidation of the C3 hydroxyl group back to a ketone, while leaving the C20 hydroxyl group intact. This can be achieved using an oxidizing agent such as manganese dioxide (MnO2). acs.orgnanotrun.comacsgcipr.org Manganese dioxide is particularly useful for the oxidation of allylic alcohols, such as the hydroxyl group at the C3 position of the diol intermediate, while being less reactive towards saturated secondary alcohols like the one at C20.

Another approach utilizes selective reducing agents that can preferentially reduce one ketone over another. For instance, potassium trisiamylborohydride has been used for the reduction of progesterone, although this can lead to the formation of different isomers.

| Precursor | Key Reagents | Intermediate | Final Product | Reported Yield |

|---|---|---|---|---|

| Progesterone | 1. Lithium Aluminum Hydride (LiAlH4) 2. Manganese Dioxide (MnO2) | Pregn-4-en-3,20-diol | 20(S)-Hydroxypregn-4-en-3-one | Not explicitly stated for this specific sequence in the provided context. |

Future Directions and Emerging Research Areas for 20 Hydroxypregn 4 En 3 One

Elucidation of Novel Biological Roles and Signaling Pathways

While 20α-hydroxyprogesterone ((20S)-20-hydroxypregn-4-en-3-one, 20α-DHP) is recognized for its roles in pregnancy maintenance, endometrial protection, and hormone secretion regulation, emerging evidence suggests its functions are more diverse benthamdirect.com. There is a growing interest in the potential neuroprotective effects of progesterone (B1679170) metabolites, an area where 20-Hydroxypregn-4-en-3-one's activity remains to be fully explored nih.govplos.org. Animal studies have shown that 20α-DHP is selectively taken up and retained in tissues like the brain, uterus, and skeletal muscle, suggesting specific, yet-to-be-defined roles in these locations wikipedia.org.